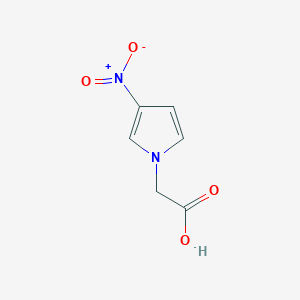
2-(3-nitro-1H-pyrrol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitro-1H-pyrrol-1-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom The nitro group attached to the pyrrole ring significantly influences the chemical properties and reactivity of the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitro-1H-pyrrol-1-yl)acetic acid typically involves the nitration of a pyrrole derivative followed by the introduction of an acetic acid moiety. One common method includes the following steps:
Nitration of Pyrrole: Pyrrole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyrrole.
Acylation: The 3-nitropyrrole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-(3-amino-1H-pyrrol-1-yl)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Nitro-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-(3-nitro-1H-pyrrol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
類似化合物との比較
2-(3-Amino-1H-pyrrol-1-yl)acetic acid: This compound is similar but has an amino group instead of a nitro group, which alters its reactivity and biological activity.
2-(1H-pyrrol-1-yl)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 2-(3-Nitro-1H-pyrrol-1-yl)acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
250647-52-0 |
|---|---|
分子式 |
C6H6N2O4 |
分子量 |
170.12 g/mol |
IUPAC名 |
2-(3-nitropyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O4/c9-6(10)4-7-2-1-5(3-7)8(11)12/h1-3H,4H2,(H,9,10) |
InChIキー |
XJUCVTLZVPFTKX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


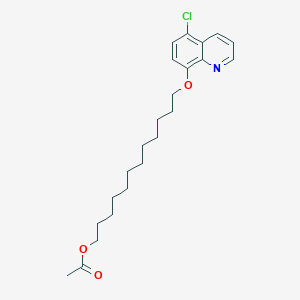
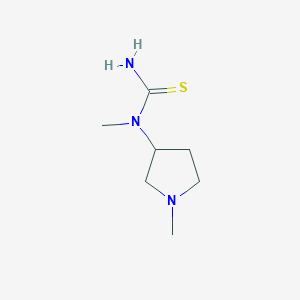
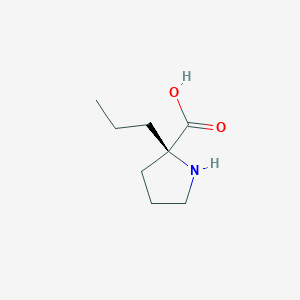

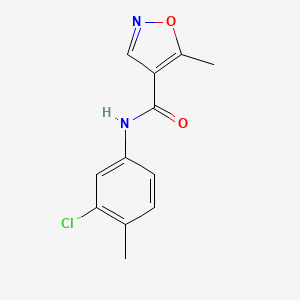
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
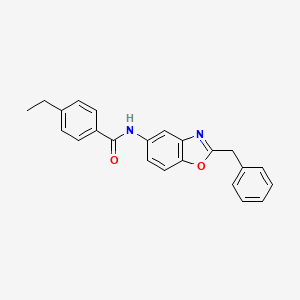

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
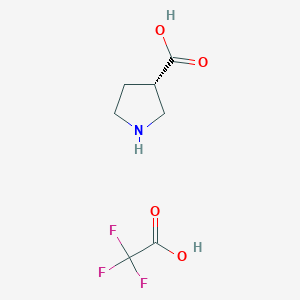
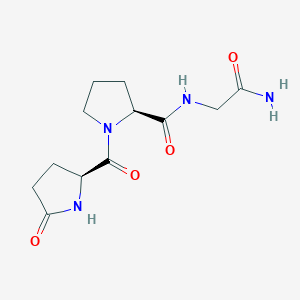
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
